molecular formula C9H11NO3 B082981 Methyl N-(4-methoxyphenyl)carbamate CAS No. 14803-72-6

Methyl N-(4-methoxyphenyl)carbamate

Cat. No. B082981
CAS RN: 14803-72-6
M. Wt: 181.19 g/mol
InChI Key: XULGIYKLMVSIEC-UHFFFAOYSA-N
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Description

Methyl N-(4-methoxyphenyl)carbamate is a compound of interest in various fields of chemistry and materials science due to its unique properties and potential applications. Research has explored its synthesis, molecular structure, chemical reactions, and both physical and chemical properties to understand and utilize its capabilities better.

Synthesis Analysis

Research into the synthesis of Methyl N-(4-methoxyphenyl)carbamate involves exploring non-phosgene routes for safer and more environmentally friendly processes. For instance, the methoxycarbonylation of aniline with dimethyl carbonate represents a typical non-phosgene route, demonstrating the compound's synthesis from simpler precursors under mild conditions (Liu Qifeng, 2003).

Molecular Structure Analysis

The molecular structure of Methyl N-(4-methoxyphenyl)carbamate has been elucidated using various spectroscopic methods, including X-ray crystallography. These studies provide insights into the compound's conformation, bonding, and interactions, crucial for understanding its reactivity and properties (Yin‐Xiang Lu, 2011).

Chemical Reactions and Properties

Research on Methyl N-(4-methoxyphenyl)carbamate includes studies on its chemical reactivity, highlighting its potential in synthetic chemistry for producing various derivatives and functionalized compounds. These studies often explore reactions under different conditions to optimize yields and selectivity (A. V. Velikorodov, 2016).

Physical Properties Analysis

The physical properties of Methyl N-(4-methoxyphenyl)carbamate, such as melting point, boiling point, solubility, and density, have been characterized to facilitate its use in various applications. These properties are crucial for determining the compound's suitability for specific purposes and for designing materials and processes that incorporate it (Hatice Arı, 2016).

Chemical Properties Analysis

Investigations into the chemical properties of Methyl N-(4-methoxyphenyl)carbamate, including its reactivity, stability, and interactions with other compounds, are essential for its practical application in chemistry and related fields. Studies often focus on understanding its behavior in various environments and under different conditions to harness its full potential (Junjie Gao, 2007).

Scientific Research Applications

Organic Chemistry

“Methyl N-(4-methoxyphenyl)carbamate” has been used in the synthesis of aminophenylcarbamates .

Application

This compound is used as a starting material in the electrophilic amination of substituted aromatic carbamates . This process is used to synthesize aminophenylcarbamates .

Method of Application

The electrophilic amination is performed with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C . The reactions of “Methyl N-(4-methoxyphenyl)carbamate” with nitromethane and nitroethane in 80% PPA at 95–110°C gave methyl N-(3-carbamoyl-4-methoxyphenyl)carbamate and methyl N-(3-acetamido-4-methoxyphenyl)carbamate, respectively .

Results

The amination of isomeric methyl N-(hydroxyphenyl)carbamates was regioselective, and the amino group entered the ortho position with respect to the phenolic hydroxy group. The corresponding o-aminophenols were obtained in 90–95% yield .

Protecting Groups in Organic Synthesis

“Methyl N-(4-methoxyphenyl)carbamate” can be used as a protecting group in organic synthesis .

Application

In organic synthesis, protecting groups are used to temporarily mask a functional group from the reactivity of a certain set of conditions . “Methyl N-(4-methoxyphenyl)carbamate” can be used as a protecting group for amines .

Method of Application

The carbamate group in “Methyl N-(4-methoxyphenyl)carbamate” can be used to protect an amine group during a reaction . After the reaction is complete, the protecting group can be removed to reveal the original amine .

Results

The use of “Methyl N-(4-methoxyphenyl)carbamate” as a protecting group allows chemists to perform reactions that would not be possible without the use of protecting groups . This increases the range of reactions that can be performed and the complexity of molecules that can be synthesized .

Pharmaceutical Research

“Methyl N-(4-methoxyphenyl)carbamate” can be used in pharmaceutical research .

Application

This compound can be used as a starting material in the synthesis of various pharmaceuticals . It can be used to create compounds with potential therapeutic effects .

Safety And Hazards

Methyl N-(4-methoxyphenyl)carbamate is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer .

properties

IUPAC Name

methyl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULGIYKLMVSIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333870
Record name Methyl N-(4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(4-methoxyphenyl)carbamate

CAS RN

14803-72-6
Record name Methyl N-(4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-(4-methoxyphenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
I Yanovsky, E Finkin-Groner, A Zaikin… - Journal of Medicinal …, 2012 - ACS Publications
… acids, their ester analogues or a 2-aminoethyl group, and substituted on the aromatic ring with an N-methyl-N-ethyl, N-methyl-N-butyl, or N-methyl-N-4-methoxyphenyl carbamate …
Number of citations: 75 pubs.acs.org
AV Velikorodov, EN Kutlalieva, NN Stepkina… - Russian Journal of …, 2020 - Springer
Electrophilic amination of methyl N-(hydroxyphenyl)carbamates and methyl N-(4-methoxyphenyl)carbamate with sodium azide in 86% polyphosphoric acid (PPA) at 55–60C …
Number of citations: 1 link.springer.com
FM Moghaddam, G Tavakoli, B Saeednia… - The Journal of …, 2016 - ACS Publications
This study describes an efficient method for ortho-selective halogenation of N-arylcarbamates under mild conditions for the first time. Although being weakly coordinating, N-…
Number of citations: 62 pubs.acs.org
A Yoshimura, MW Luedtke… - The Journal of Organic …, 2012 - ACS Publications
A new, mild procedure for the Hofmann rearrangement of aromatic and aliphatic carboxamides using (tosylimino)phenyl-λ 3 -iodane, PhINTs, as a reagent is reported. Because of the …
Number of citations: 97 pubs.acs.org
PM Esch, H Hiemstra, WN Speckamp - Tetrahedron, 1992 - Elsevier
Intermolecular reactions of N-alkoxycarbonyliminium ions with propargyltrimethylsilane mainly lead to 6-(trimethylsilyl)methyl-3,4-dihydro-2H-1,3-oxazinones, formed by intramolecular …
Number of citations: 29 www.sciencedirect.com
I Quazi, VG Sastry, VH Sastry - biomedjournal.com
Epilepsy, multiple sclerosis, parkinson’s disease etc. are the neurological disorders which inflict great pain and suffering on patients and their families. A report of a population-based …
Number of citations: 0 biomedjournal.com
AV Tran, TT Huynh Nguyen, TT Nguyen, HJ Lee… - Catalysts, 2020 - mdpi.com
The reaction of FeCl 3 , SeO 2 , and Pyridine (Py) in the presence of methanol (MeOH) under CO pressure generates a black precipitate, which has been confirmed as ferric di-selenide, …
Number of citations: 3 www.mdpi.com
J Mindl, A Čegan - Scientific papers of the University of Pardubice …, 2000 - dk.upce.cz
Carbamic acid, H2NCOOH, the half amide of carbonic acid, does not exist as the free acid. Only some heterocyclic carbamic acids form relatively stable compounds. In contrast to this, …
Number of citations: 3 dk.upce.cz
M Iinuma, K Moriyama, H Togo - Tetrahedron, 2013 - Elsevier
The oxidation of secondary alcohols and primary alcohols with two novel ion-supported (diacetoxyiodo)benzenes (IS-DIBs) A and B in the presence of a catalytic amount of 2,2,6,6-…
Number of citations: 55 www.sciencedirect.com
Y Ito, H Ushitora - Tetrahedron, 2006 - Elsevier
Methoxycarbonylation of a variety of amines into the corresponding methyl carbamates was accomplished by allowing them to react with (trimethylsilyl)diazomethane TMSCHN 2 under …
Number of citations: 38 www.sciencedirect.com

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